JH-FK-08 Achieves a Therapeutic Index of 29.6 – the Highest in Its Analog Library and 9-Fold Above FK520
The therapeutic index (TI) quantifies fungal selectivity as the ratio of fold-change in immunosuppressive activity to fold-change in antifungal activity relative to FK506. JH-FK-08 yielded a TI of 29.6, the highest value among all FK520 C-22 analogs tested, directly surpassing FK506 (TI = 1.0), FK520 (TI = 3.3), and the previous-generation lead JH-FK-05 (TI = 9.1) [1][2]. The TI was calculated using the formula TI = (IC50[compound]/IC50[FK506]) / (MIC[compound]/MIC[FK506]) [1].
| Evidence Dimension | Therapeutic Index (fungal selectivity score) |
|---|---|
| Target Compound Data | TI = 29.6 |
| Comparator Or Baseline | FK506 TI = 1.0; FK520 TI = 3.3; JH-FK-05 TI = 9.1 |
| Quantified Difference | 29.6-fold vs FK506; 9.0-fold vs FK520; 3.3-fold vs JH-FK-05 |
| Conditions | C. neoformans H99 MIC90 (37°C) and murine CD4+ T-cell IL-2 IC50; TI formula as defined in Hoy et al. 2023 |
Why This Matters
A higher TI directly reflects greater fungal-over-mammalian selectivity, making JH-FK-08 the optimal choice for experiments where minimizing host immunosuppression is critical.
- [1] Hoy MJ, et al. Enhanced fungal specificity and in vivo therapeutic efficacy of a C-22-modified FK520 analog against C. neoformans. mBio. 2023;14(6):e01810-23. Table 2, Fig. 2. View Source
- [2] Hoy MJ, et al. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio. 2022;13(3):e01049-22. Fig. 3B. View Source
